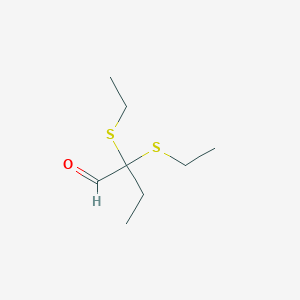
3-(1-Phenylbutyl)oxazolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Phenylbutyl)oxazolidine hydrochloride is a heterocyclic organic compound that features an oxazolidine ring. Oxazolidines are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the phenylbutyl group enhances its chemical properties, making it a compound of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenylbutyl)oxazolidine hydrochloride typically involves the reaction of an aliphatic aldehyde with an azomethine ylide. This reaction can be catalyzed by various agents, including chiral magnesium phosphate, tetrabutylammonium iodide, and iron porphyrin Lewis acids . The reaction conditions are generally mild, with temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of oxazolidines, including this compound, often employs continuous flow reactors to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions allows for scalable production.
Chemical Reactions Analysis
Types of Reactions
3-(1-Phenylbutyl)oxazolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include oxazoles, amines, and substituted oxazolidines, depending on the reaction conditions and reagents used.
Scientific Research Applications
3-(1-Phenylbutyl)oxazolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1-Phenylbutyl)oxazolidine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit protein synthesis by binding to the ribosomal peptidyl transferase center, thereby preventing the formation of peptide bonds . This mechanism is similar to that of other oxazolidinones, which are known for their antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1-Phenylbutyl)oxazolidine hydrochloride include:
Oxazolidinones: Known for their antimicrobial properties.
Oxazoles: Used in various chemical and pharmaceutical applications.
Thiazolidines: Studied for their biological activities.
Uniqueness
What sets this compound apart is its unique combination of the oxazolidine ring with the phenylbutyl group. This combination enhances its chemical stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
73771-47-8 |
|---|---|
Molecular Formula |
C13H20ClNO |
Molecular Weight |
241.76 g/mol |
IUPAC Name |
3-(1-phenylbutyl)-1,3-oxazolidine;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-6-13(14-9-10-15-11-14)12-7-4-3-5-8-12;/h3-5,7-8,13H,2,6,9-11H2,1H3;1H |
InChI Key |
COYALERAORPIMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1)N2CCOC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


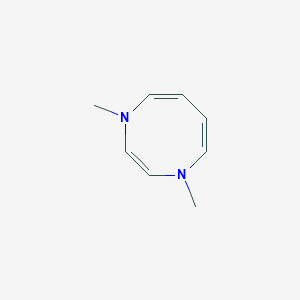
![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinolin-8(2h)-one](/img/structure/B14454321.png)
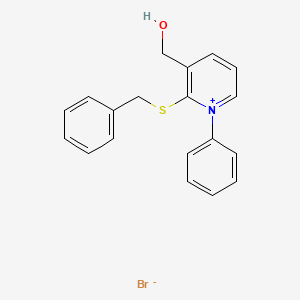
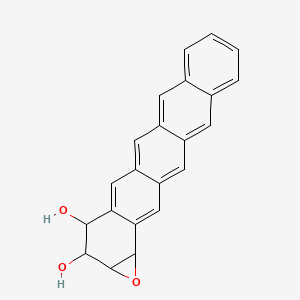
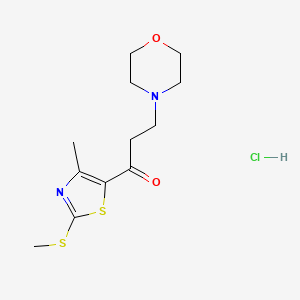
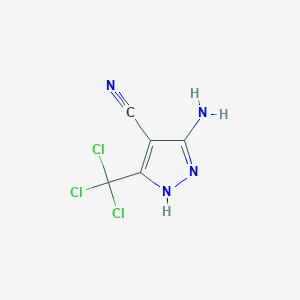
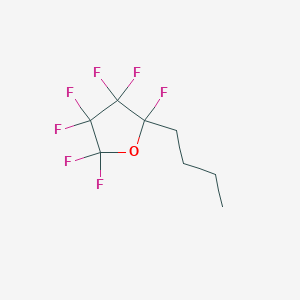
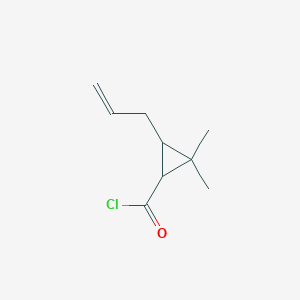

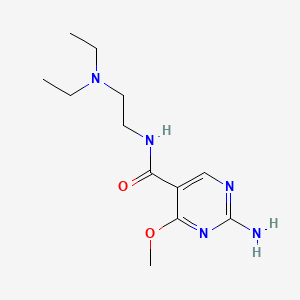
![2-Bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14454385.png)
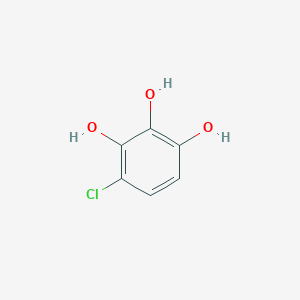
![{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14454404.png)
